molecular formula C22H36O2 B12563572 2-(Hydroxymethyl)-3-(pentadec-8-EN-1-YL)phenol CAS No. 161764-82-5

2-(Hydroxymethyl)-3-(pentadec-8-EN-1-YL)phenol

Cat. No.: B12563572
CAS No.: 161764-82-5
M. Wt: 332.5 g/mol
InChI Key: CPBKJXNFGQXDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-3-(pentadec-8-EN-1-YL)phenol is a long-chain phenolic compound. It is characterized by the presence of a hydroxymethyl group and a pentadec-8-en-1-yl chain attached to a phenol ring. This compound is notable for its unique structure, which combines a phenolic core with a long aliphatic chain, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-3-(pentadec-8-EN-1-YL)phenol typically involves the alkylation of a phenolic compound with a long-chain alkene. One common method is the Friedel-Crafts alkylation, where a phenol reacts with pentadec-8-ene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve a similar alkylation process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-3-(pentadec-8-EN-1-YL)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The double bond in the pentadec-8-en-1-yl chain can be reduced to form a saturated alkyl chain.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)-3-(pentadec-8-EN-1-YL)phenol.

    Reduction: Formation of 2-(Hydroxymethyl)-3-(pentadecyl)phenol.

    Substitution: Formation of various substituted phenols depending on the electrophile used.

Scientific Research Applications

2-(Hydroxymethyl)-3-(pentadec-8-EN-1-YL)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-3-(pentadec-8-EN-1-YL)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, potentially affecting their function. The long aliphatic chain may also interact with lipid membranes, altering their properties and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid
  • 2-Methyl-5-pentadecylresorcinol
  • 2-Methyl-5-(pentadec-8-enyl)resorcinol

Uniqueness

2-(Hydroxymethyl)-3-(pentadec-8-EN-1-YL)phenol is unique due to the presence of both a hydroxymethyl group and a long aliphatic chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

161764-82-5

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

2-(hydroxymethyl)-3-pentadec-8-enylphenol

InChI

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-22(24)21(20)19-23/h7-8,15,17-18,23-24H,2-6,9-14,16,19H2,1H3

InChI Key

CPBKJXNFGQXDBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.